![molecular formula C20H18Cl2N2O2 B2748080 2,4-dichloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851406-69-4](/img/structure/B2748080.png)
2,4-dichloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline ring attached to a benzamide group via an ethyl linker. The quinoline ring is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The benzamide group consists of a benzene ring attached to an amide group.
Scientific Research Applications
- Application : Researchers have modified lignin sulfonate using olefins monomers through radiation graft polymerization. This modification yields a new type of natural polymer flocculant. When tested in furfural wastewater treatment, this flocculant can remove over 50% of COD after pH adjustment and aeration .
- Molecular Docking : The compound was docked with dihydrofolate reductase (DHFR). It demonstrated strong binding to the active site, making it a potential DHFR inhibitor .
- Derivatives : Among related compounds, 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide derivatives showed good antimicrobial activity .
- Indole Derivatives : The compound (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited anti-inflammatory and analgesic properties .
- 1,3,4-Thiadiazole Derivatives : These compounds find applications in materials science, including semiconductors, liquid crystals, and nanomaterials .
- Wide Range of Applications : Indole derivatives, including 2,4-dichloro-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide, are widely used in medicine, agriculture, and other scientific areas .
- Biologically Active Compounds : These derivatives exhibit antitumor, antiviral, antimicrobial, antioxidant, neuroprotective, and antiprotozoal activities .
Flocculants in Wastewater Treatment
Biological Activity: DHFR Inhibition
Antimicrobial Potential
Anti-Inflammatory and Analgesic Activity
Materials Science and Semiconductors
Pharmacological Interest
Future Directions
The future research directions for this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the diverse biological activities of similar compounds , it could be interesting to explore its potential uses in medicinal chemistry.
properties
IUPAC Name |
2,4-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2/c1-11-3-4-12(2)18-16(11)9-13(19(25)24-18)7-8-23-20(26)15-6-5-14(21)10-17(15)22/h3-6,9-10H,7-8H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBCYCGFSKYLME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
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